molecular formula C26H38N2O2 B10839596 (Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one

(Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one

Cat. No.: B10839596
M. Wt: 410.6 g/mol
InChI Key: MTEOAQVTLKPFRA-KTKRTIGZSA-N
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Description

1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a pyridine ring fused with an oxazole ring and an octadec-9-en-1-one chain

Preparation Methods

The synthesis of 1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

    Attachment of the Octadec-9-en-1-one Chain: The final step involves the attachment of the octadec-9-en-1-one chain through a condensation reaction, typically using reagents like acyl chlorides or anhydrides.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxazole rings, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one involves its interaction with specific molecular targets, such as FAAH. By inhibiting FAAH, the compound prevents the breakdown of fatty acid amides like anandamide, leading to increased levels of these bioactive lipids . This results in various physiological effects, including anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one lies in its specific structural features that confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H38N2O2

Molecular Weight

410.6 g/mol

IUPAC Name

(Z)-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)octadec-9-en-1-one

InChI

InChI=1S/C26H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(29)26-28-22-25(30-26)23-19-17-18-21-27-23/h9-10,17-19,21-22H,2-8,11-16,20H2,1H3/b10-9-

InChI Key

MTEOAQVTLKPFRA-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=N2

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=N2

Origin of Product

United States

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